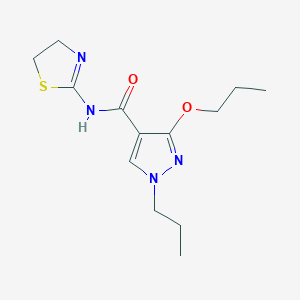

N-(4,5-二氢噻唑-2-基)-3-丙氧基-1-丙基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

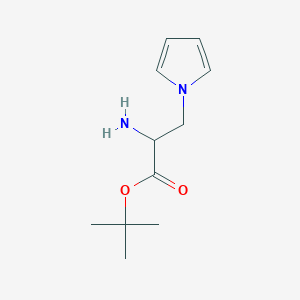

- Thiazole Ring : The core structure contains a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazoles are found in various natural products and exhibit diverse medicinal properties .

- Pyrazole Ring : The compound also features a pyrazole ring, another five-membered heterocyclic ring containing nitrogen atoms. Pyrazoles are known for their biological activities and are often found in pharmaceutical compounds .

Synthesis Analysis

The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves several steps. Researchers have reported different synthetic routes, including reactions with hydrazonoyl halides and arylidenemalononitrile. These reactions yield various derivatives, expanding the compound’s structural diversity .

Molecular Structure Analysis

The molecular formula of the compound is C₁₉H₂₀N₆O₂S₂ . The compound’s structure includes the thiazole and pyrazole rings, as well as the carboxamide group. Detailed spectroscopic data and elemental analysis confirm its composition .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, cyclization, or condensation processes. Researchers have explored its reactivity and potential transformations .

科学研究应用

无催化剂合成技术

一项研究展示了一种无催化剂合成方法来创建新化合物,突出了在温和条件下无催化剂合成复杂分子的效率。此方法可能适用于合成 N-(4,5-二氢噻唑-2-基)-3-丙氧基-1-丙基-1H-吡唑-4-甲酰胺或其衍生物,以用于各种应用 (Wenjing Liu 等人,2014)。

抗菌和抗菌剂

另一个应用领域是抗菌和抗菌剂的开发。一项关于相关吡唑化合物的研究发现有希望的抗菌活性,尤其是针对金黄色葡萄球菌和枯草芽孢杆菌,这表明 N-(4,5-二氢噻唑-2-基)-3-丙氧基-1-丙基-1H-吡唑-4-甲酰胺的衍生物可以探索用于抗菌应用 (M. Palkar 等人,2017)。

抗癌和抗炎应用

具有吡唑核心的化合物因其抗癌和抗炎特性而受到研究。一项研究合成了一系列新颖的吡唑并嘧啶衍生物,显示出对癌细胞系具有显着的细胞毒活性,表明类似化合物具有潜在的抗癌应用 (A. Rahmouni 等人,2016)。

合成和结构表征

研究还关注新化合物的合成和结构表征,为进一步的生物学评估提供基础知识。对吡唑衍生物的研究强调了结构分析的重要性,包括 X 射线晶体学,以了解这些化合物的特性和潜在应用 (K. Kumara 等人,2018)。

抗病毒活性

最后,苯甲酰胺基 5-氨基吡唑及其衍生物的合成显示出对禽流感 (H5N1) 具有显着的抗病毒活性,表明可以采用类似策略从 N-(4,5-二氢噻唑-2-基)-3-丙氧基-1-丙基-1H-吡唑-4-甲酰胺开发抗病毒剂 (A. Hebishy 等人,2020)。

作用机制

Thiazole Derivatives

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Targets and Mode of Action

The targets and mode of action of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Again, the specific biochemical pathways affected by a thiazole derivative would depend on the specific compound. Some thiazole derivatives have been found to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

属性

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-3-6-17-9-10(12(16-17)19-7-4-2)11(18)15-13-14-5-8-20-13/h9H,3-8H2,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNFCMFQQBMNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)

![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)